molecular formula C22H23N3O3S B2819726 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 900007-32-1

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2819726
CAS No.: 900007-32-1
M. Wt: 409.5
InChI Key: KQQWXSFAWIHPTJ-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide, is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a 4-ethoxyphenyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further functionalized with a 4-methylbenzyl group. Its molecular architecture combines a dihydropyrazine ring (a nitrogen-containing heterocycle) with aryl and alkyl substituents, which may influence its physicochemical properties and biological activity. Key synonyms and identifiers include:

  • 2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
  • MolPort-000-355-049
  • CAS Registry Number: 380453-38-3 .

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-3-28-19-10-8-18(9-11-19)25-13-12-23-21(22(25)27)29-15-20(26)24-14-17-6-4-16(2)5-7-17/h4-13H,3,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQWXSFAWIHPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazinone ring, the introduction of the ethoxyphenyl group, and the coupling of the sulfanyl-acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazine ring.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the ethoxyphenyl moiety.

Scientific Research Applications

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Flexibility : The dihydropyrazine core in the target compound allows for diverse substitution patterns, balancing lipophilicity (4-methylbenzyl) and solubility (ethoxyphenyl).
  • Biological Potential: Analogues like VUF10474 highlight the importance of fluorine and trifluoromethyl groups in enhancing receptor binding, suggesting that similar modifications could optimize the target compound’s efficacy .
  • Synthetic Challenges : and emphasize the complexity of synthesizing sulfanyl-acetamide derivatives, particularly in achieving regioselective substitutions on nitrogen-rich heterocycles.

Limitations :

  • Limited biological data for the target compound necessitate further in vitro/in vivo studies.
  • The absence of quantitative solubility or stability metrics restricts direct comparisons.

Q & A

Q. Which experimental approaches validate target engagement in enzyme inhibition studies?

  • Methodological Answer :
  • SPR Spectroscopy : Measure binding kinetics (ka/kd) to immobilized targets like EGFR .
  • Crystallography : Co-crystallize the compound with its target (e.g., COX-2) to resolve binding modes (PDB deposition recommended) .

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